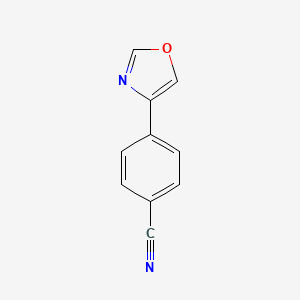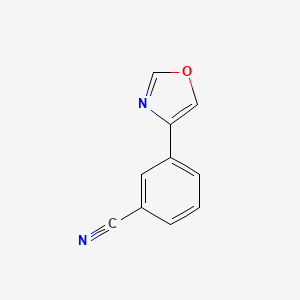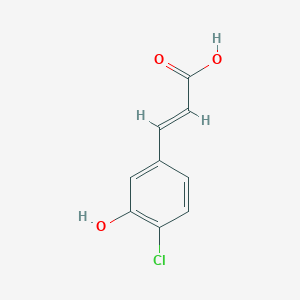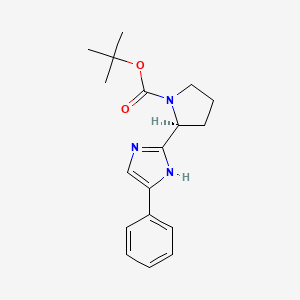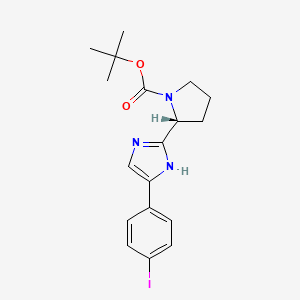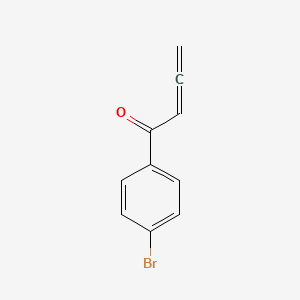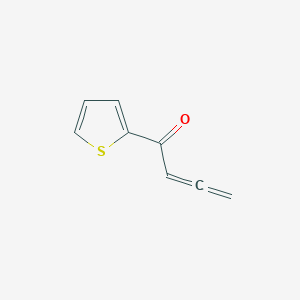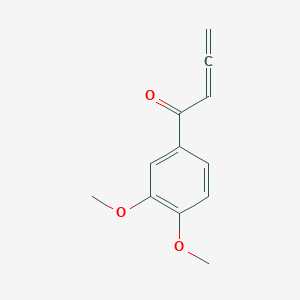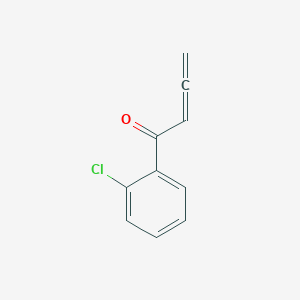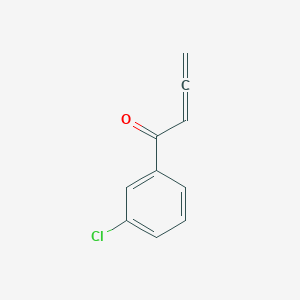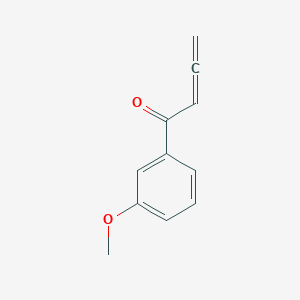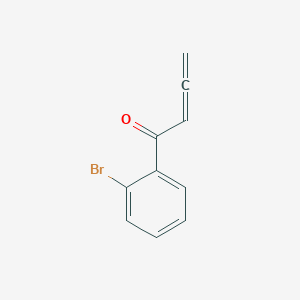
1-(2-Bromophenyl)buta-2,3-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)buta-2,3-dien-1-one typically involves the following steps:
Bromination of Phenylacetylene: The initial step involves the bromination of phenylacetylene to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Coupling Reaction: The brominated phenylacetylene is then subjected to a coupling reaction with butadiene. This can be facilitated by using a palladium catalyst in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)buta-2,3-dien-1-one undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4).
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Electrophilic Substitution: Substituted derivatives with additional halogen atoms.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(2-Bromophenyl)buta-2,3-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)buta-2,3-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2,3-butadiene-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-2,3-butadiene-1-one: Chlorine atom instead of bromine.
1-(2-Bromophenyl)-1,3-butadiene: Different position of the double bonds.
Uniqueness
1-(2-Bromophenyl)buta-2,3-dien-1-one is unique due to the specific positioning of the bromine atom and the butadiene moiety, which imparts distinct reactivity and properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
InChI |
InChI=1S/C10H7BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGOSASHDEMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
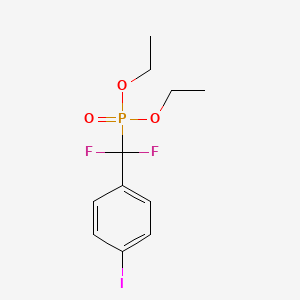
![1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile](/img/structure/B8250165.png)
